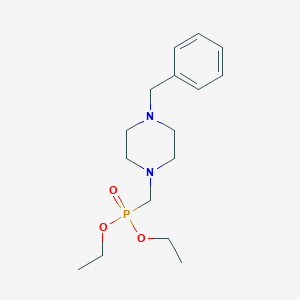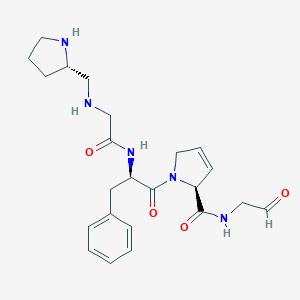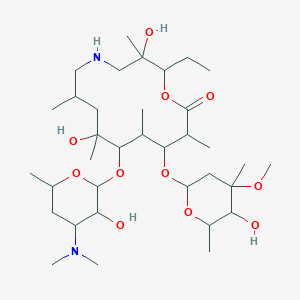
Isododecanol
Overview
Description
Isododecanol, also known as 2-Methylundecanol, is a synthetic hydrocarbon compound with the molecular formula C12H26O. It is a clear, colorless, and odorless liquid that is commonly used in various industries due to its excellent solvent properties and low viscosity. This compound is particularly valued in the cosmetic industry for its ability to enhance the spreadability and texture of formulations, making it a popular ingredient in skincare, haircare, and makeup products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isododecanol is typically synthesized through the oligomerization and hydrogenation of isobutene or mixed C4 hydrocarbons. The process involves the use of a dual-function catalyst in a fixed-bed reactor, where oligomerization and hydrogenation occur simultaneously. The reaction conditions include specific temperatures, pressures, and space velocities to optimize the yield of this compound .
Industrial Production Methods
The industrial production of this compound often involves the use of solid acid catalysts, such as solid phosphoric acid, hydrogen type ZSM-5 zeolite, or silicon-aluminum small ball catalysts. These catalysts facilitate the oligomerization of isobutene, followed by hydrogenation using nickel-loaded hydrogenation catalysts on alumina or zeolite carriers. This method is efficient, cost-effective, and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Isododecanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form hydrocarbons.
Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Alkyl halides and other substituted derivatives.
Scientific Research Applications
Isododecanol has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reaction medium in various organic synthesis processes.
Biology: Employed in the extraction and separation of biomolecules.
Medicine: Utilized in the formulation of pharmaceutical products due to its non-irritating and non-comedogenic properties.
Mechanism of Action
Isododecanol exerts its effects primarily through its solvent properties. It enhances the spreadability and texture of formulations by reducing viscosity and improving the dispersion of other ingredients. In biological systems, this compound can act as a carrier for active ingredients, facilitating their delivery to target sites. Its hydrophobic nature helps create a barrier on the skin, preventing moisture loss and providing long-lasting hydration.
Comparison with Similar Compounds
Isododecanol is often compared with other similar compounds, such as isohexadecane and isoeicosane. These compounds share similar molecular structures and properties, including low viscosity, high volatility, and excellent solvent capabilities. this compound is unique in its balance of spreadability and texture enhancement, making it particularly suitable for cosmetic applications .
List of Similar Compounds
- Isohexadecane
- Isoeicosane
- Isododecane
Is there anything else you would like to know about this compound?
Properties
IUPAC Name |
10-methylundecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h12-13H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDZCRSUOVPTII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423844 | |
| Record name | Isododecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20194-45-0, 25428-98-2 | |
| Record name | 10-Methyl-1-undecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20194-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isolauryl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025428982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isododecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isododecanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOLAURYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12TQ24JRJL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



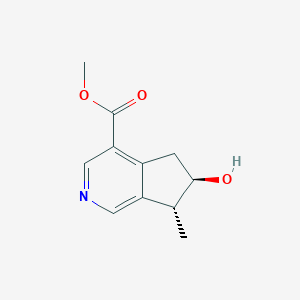
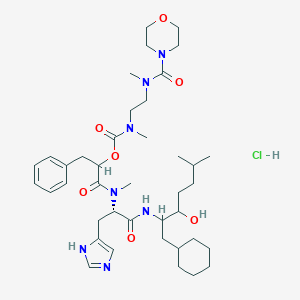

![Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B128145.png)



